5-Bromo-4,6-dimethylpyridin-3-amine

Beschreibung

BenchChem offers high-quality 5-Bromo-4,6-dimethylpyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4,6-dimethylpyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

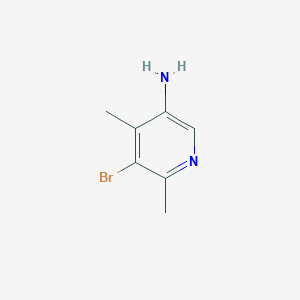

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-4,6-dimethylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-4-6(9)3-10-5(2)7(4)8/h3H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKUDSPWEKACSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1N)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890092-29-2 | |

| Record name | 5-bromo-4,6-dimethylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical structure and properties of 5-Bromo-4,6-dimethylpyridin-3-amine

An In-Depth Technical Guide to 5-Bromo-4,6-dimethylpyridin-3-amine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

5-Bromo-4,6-dimethylpyridin-3-amine is a strategically functionalized heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. As a derivative of the 3-aminopyridine scaffold, a privileged structure in medicinal chemistry, it serves as a versatile building block for the synthesis of complex molecular architectures. The presence of a bromine atom at the 5-position provides a crucial reactive handle for palladium-catalyzed cross-coupling reactions, while the amine and dimethyl substitutions modulate the electronic properties and steric profile of the pyridine core. This guide provides a comprehensive overview of its structural and physicochemical properties, a predicted spectroscopic profile, a plausible synthetic route with mechanistic insights, and a detailed exploration of its applications in drug discovery, particularly in the development of kinase inhibitors. Safety and handling protocols based on data from structurally related compounds are also presented to ensure its safe utilization in a laboratory setting.

Introduction

The 3-aminopyridine core is a foundational element in a multitude of biologically active compounds and approved pharmaceutical agents.[1] Its ability to form key hydrogen bonds and participate in various intermolecular interactions has established it as a critical pharmacophore. The strategic introduction of substituents onto this core allows for the fine-tuning of a molecule's pharmacodynamic and pharmacokinetic properties. 5-Bromo-4,6-dimethylpyridin-3-amine emerges as a particularly valuable intermediate in this context. The bromine atom at the 5-position is not merely a placeholder; it is a versatile functional group enabling a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig couplings.[2] These reactions are cornerstones of modern medicinal chemistry, allowing for the modular and efficient assembly of vast compound libraries for structure-activity relationship (SAR) studies. This guide serves as a technical resource for researchers and drug development professionals, consolidating the known and predicted characteristics of this compound to facilitate its application in creating next-generation therapeutics.

Chemical Structure and Physicochemical Properties

The structural and electronic attributes of 5-Bromo-4,6-dimethylpyridin-3-amine dictate its reactivity and potential applications. The pyridine ring, substituted with two electron-donating methyl groups and an amino group, is electron-rich, which influences its reactivity in electrophilic substitution reactions.

Caption: 2D Structure of 5-Bromo-4,6-dimethylpyridin-3-amine.

Table 1: Physicochemical Properties and Identifiers

| Property | Value / Identifier | Source |

|---|---|---|

| Molecular Formula | C₇H₉BrN₂ | PubChem[3] |

| Molecular Weight | 201.07 g/mol | PubChem[3] |

| Monoisotopic Mass | 199.9949 Da | PubChem[3] |

| Physical Form | Solid (predicted, based on isomers) | Sigma-Aldrich |

| Melting Point | 144-148 °C (for isomer 2-Amino-5-bromo-4,6-dimethylpyridine) | Sigma-Aldrich |

| XlogP (Predicted) | 1.6 | PubChem[3] |

| SMILES | CC1=C(C(=NC=C1N)C)Br | PubChem[3] |

| InChIKey | OXKUDSPWEKACSJ-UHFFFAOYSA-N | PubChem[3] |

Predicted Spectroscopic Profile

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple and highly informative.

-

Aromatic Proton (C5-H): A singlet is predicted around δ 7.0-7.5 ppm. The absence of adjacent protons on the pyridine ring means this signal will not be split.

-

Amine Protons (-NH₂): A broad singlet is expected in the range of δ 3.5-5.0 ppm. The chemical shift can vary with solvent and concentration, and the signal is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange.[5]

-

Methyl Protons (C4-CH₃, C6-CH₃): Two distinct singlets are expected for the two methyl groups, likely in the δ 2.1-2.5 ppm range. Their exact positions will differ slightly due to their different electronic environments relative to the amino and bromo groups.[6]

FT-IR Spectroscopy

Infrared spectroscopy can confirm the presence of key functional groups.[7]

Table 2: Predicted FT-IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H | 3300-3500 | Asymmetric & Symmetric Stretch (two bands for primary amine) |

| Aromatic C-H | 3000-3100 | Stretch |

| Aliphatic C-H | 2850-3000 | Stretch |

| C=C & C=N | 1500-1600 | Aromatic Ring Stretch |

| N-H | 1550-1650 | Scissoring (Bending) |

| C-N | 1250-1350 | Stretch |

| C-Br | 500-600 | Stretch |

Mass Spectrometry

Mass spectrometry is critical for confirming the molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): The key feature will be a pair of peaks of nearly equal intensity for the molecular ion, one at m/z corresponding to the molecule with the ⁷⁹Br isotope and another at (M+2)⁺ corresponding to the molecule with the ⁸¹Br isotope. This isotopic pattern is a definitive signature for a monobrominated compound.[4]

Synthesis and Mechanistic Insights

A plausible and efficient synthesis for 5-Bromo-4,6-dimethylpyridin-3-amine involves the direct electrophilic bromination of the precursor, 4,6-dimethylpyridin-3-amine. The electron-donating amino and methyl groups strongly activate the pyridine ring towards electrophilic attack, directing the incoming bromine to the vacant 5-position.

Caption: Workflow for the synthesis of 5-bromo-4,6-dimethylpyridin-3-amine.

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol is adapted from a similar synthesis of a structural isomer.[6]

-

Reaction Setup: Dissolve 4,6-dimethylpyridin-3-amine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture to 0 °C using an ice bath.

-

Rationale: DCM is a standard, relatively inert solvent for brominations. Cooling to 0 °C helps to control the exothermicity of the reaction and minimize potential side-product formation.

-

-

Bromination: Prepare a solution of bromine (Br₂, 1.0-1.2 eq) in DCM. Add this solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the temperature remains below 5 °C.

-

Rationale: Dropwise addition prevents a rapid temperature increase and localized high concentrations of bromine, leading to a more selective reaction.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (approx. 25 °C). Stir for 12 hours.

-

Rationale: The extended reaction time at room temperature ensures the reaction proceeds to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup & Quenching: Cool the mixture again to 0 °C and slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the red-brown color of bromine disappears.

-

Rationale: Sodium thiosulfate is a quenching agent that reacts with and neutralizes any unreacted bromine, making the mixture safer to handle.

-

-

Neutralization & Extraction: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrobromic acid byproduct until the aqueous layer is neutral (pH ≈ 7). Transfer the mixture to a separatory funnel and extract the product with DCM (3x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether, to afford the pure 5-Bromo-4,6-dimethylpyridin-3-amine.

Applications in Medicinal Chemistry

The true value of 5-Bromo-4,6-dimethylpyridin-3-amine lies in its role as a versatile intermediate for constructing diverse molecular libraries for drug discovery.[1] The bromine atom at the 5-position is the key to this utility, serving as a prime site for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

This reaction is a powerful method for forming C-C bonds by coupling the bromopyridine with various aryl or heteroaryl boronic acids. This allows for the systematic exploration of the chemical space around the aminopyridine core to optimize biological activity.[8]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. PubChemLite - 5-bromo-4,6-dimethylpyridin-3-amine (C7H9BrN2) [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bnmv.ac.in [bnmv.ac.in]

- 6. 5-Amino-2-bromo-4,6-dimethylpyridine synthesis - chemicalbook [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

5-Bromo-4,6-dimethylpyridin-3-amine CAS number and molecular weight

This comprehensive technical guide details the properties, synthesis, and applications of 5-Bromo-4,6-dimethylpyridin-3-amine , a critical intermediate in medicinal chemistry.

Core Identity & Physicochemical Profile[1]

5-Bromo-4,6-dimethylpyridin-3-amine is a highly functionalized pyridine scaffold used primarily as a building block in the discovery of kinase inhibitors and other small-molecule therapeutics. Its structure features a "push-pull" electronic system with an electron-donating amino group and an electron-withdrawing bromine atom, positioned around a dimethyl-substituted pyridine core. This specific substitution pattern allows for orthogonal functionalization—using the bromine for cross-coupling (e.g., Suzuki-Miyaura) and the amine for amide coupling or heterocycle formation.

| Property | Data |

| CAS Number | 890092-29-2 |

| IUPAC Name | 5-Bromo-4,6-dimethylpyridin-3-amine |

| Alternative Names | 3-Amino-5-bromo-4,6-dimethylpyridine; 5-Amino-3-bromo-2,4-dimethylpyridine (based on numbering priority) |

| Molecular Formula | C₇H₉BrN₂ |

| Molecular Weight | 201.06 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |

| pKa (Predicted) | ~3.5 – 4.5 (Basicity reduced by Br electron withdrawal) |

| SMILES | CC1=C(C(=NC=C1N)C)Br |

Part 1: Synthetic Methodologies

The synthesis of 5-Bromo-4,6-dimethylpyridin-3-amine presents a regioselectivity challenge. Direct bromination of the precursor (4,6-dimethylpyridin-3-amine) typically favors the position ortho to the amino group (position 2), yielding the unwanted 2-bromo isomer. To install the bromine at position 5 (between the two methyl groups or adjacent to the methyl, depending on numbering), a more controlled approach is required, often involving blocking strategies or selective functionalization of a dibromo-intermediate.

Primary Synthetic Route: Selective Amination of Dibromo-Lutidine

This robust protocol avoids regioselectivity issues by starting with a symmetric or pre-brominated scaffold and selectively introducing the amine.

Step 1: Dibromination of 2,4-Dimethylpyridine (2,4-Lutidine)

-

Reagents: 2,4-Dimethylpyridine, Br₂, Oleum (fuming H₂SO₄).

-

Conditions: High temperature (100–120°C).

-

Mechanism: Electrophilic aromatic substitution.[1] The methyl groups activate positions 3 and 5. Under forcing conditions, both positions are brominated to yield 3,5-dibromo-2,4-dimethylpyridine .

Step 2: Selective Amination (Desymmetrization)

-

Reagents: 3,5-Dibromo-2,4-dimethylpyridine, Ammonia (aq) or Benzylamine (followed by deprotection), CuI (catalyst), L-Proline (ligand).

-

Conditions: Sealed tube, 90–110°C.

-

Logic: The bromine at position 5 (flanked by a methyl and a hydrogen) is sterically less hindered than the bromine at position 3 (flanked by two methyl groups). Nucleophilic attack or Pd/Cu-catalyzed amination preferentially occurs at the less hindered C-5 position.

-

Product: 5-Amino-3-bromo-2,4-dimethylpyridine (equivalent to the target 5-Bromo-4,6-dimethylpyridin-3-amine).

Visual Synthesis Workflow

Caption: Regioselective synthesis pathway via dibromo-intermediate desymmetrization.

Part 2: Medicinal Chemistry Applications

This compound serves as a "linchpin" scaffold in drug discovery, particularly for Type I and Type II Kinase Inhibitors . The 3-amino group functions as a hydrogen bond donor/acceptor in the kinase hinge region, while the 5-bromo group allows for the extension of the molecule into the solvent-exposed or hydrophobic back pockets.

Key Reaction Vectors

-

C-5 Bromine (Suzuki/Buchwald Coupling):

-

Allows attachment of aryl or heteroaryl groups.[2]

-

Used to optimize potency and selectivity by targeting the "gatekeeper" residue or hydrophobic pocket.

-

-

C-3 Amine (Amide/Urea Formation):

-

Reacts with acid chlorides or isocyanates.

-

Forms the core pharmacophore for H-bonding with the kinase hinge region (e.g., Glu/Leu residues).

-

-

C-4/C-6 Methyl Groups:

-

Provide steric bulk that can twist the molecule, forcing it into specific conformations (atropisomerism) that improve selectivity against off-target kinases.

-

Scaffold Utility Diagram

Caption: Orthogonal functionalization vectors for drug design using the 5-bromo-4,6-dimethylpyridin-3-amine scaffold.

Part 3: Handling & Safety (SDS Summary)

As a halogenated aminopyridine, this compound should be handled with standard precautions for organic intermediates.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Keep in a cool, dry place (2–8°C recommended for long-term stability) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

-

Disposal: Dispose of as hazardous organic waste containing halogens.

References

-

AiFChem. (2025). Product Analysis: 5-Bromo-4,6-dimethylpyridin-3-amine (CAS 890092-29-2).[3] Retrieved from

-

BenchChem. (2025).[1][4] Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. Retrieved from

-

ChemicalBook. (2025).[5] Synthesis and Supplier Data for Brominated Aminopyridines. Retrieved from

-

Google Patents. (2012). WO2012080284A2 - Substituted 6,6-fused nitrogenous heterocyclic compounds. Retrieved from

-

PubChem. (2025). Compound Summary: 5-bromo-4,6-dimethylpyridin-3-amine.[6] Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. organic-chemistry.org [organic-chemistry.org]

- 3. 23913-55-5,2-Amino-1-(1-naphthyl)ethanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Chemistry [3asenrise.com]

- 6. WO2012080284A2 - Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof - Google Patents [patents.google.com]

Navigating Physicochemical Landscapes: A Technical Guide to the Calculated logP and pKa of 5-Bromo-4,6-dimethylpyridin-3-amine

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

In the intricate chess game of drug development, a molecule's success is not solely dictated by its interaction with a biological target. Its journey through the body—absorption, distribution, metabolism, and excretion (ADME)—is governed by a set of fundamental physicochemical properties.[1] Among the most critical of these are lipophilicity and ionization state, quantified by the partition coefficient (logP) and the acid dissociation constant (pKa), respectively.[2] These parameters are not mere academic data points; they are the guiding stars for medicinal chemists, enabling the prediction of a compound's behavior in a biological environment and informing critical decisions in the design and optimization of drug candidates.[1][3]

This guide provides an in-depth exploration of the calculated logP and pKa values for 5-Bromo-4,6-dimethylpyridin-3-amine, a substituted aminopyridine of interest in medicinal chemistry. We will delve into the theoretical underpinnings of these properties, present detailed protocols for their experimental determination, and provide computationally predicted values for the title compound. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to approach the physicochemical characterization of novel chemical entities.

Understanding Lipophilicity: The Partition Coefficient (logP)

Lipophilicity is arguably one of the most crucial physicochemical properties for a potential drug.[4] It influences a wide array of pharmacokinetic and pharmacodynamic processes, including solubility, membrane permeability, plasma protein binding, and tissue distribution.[3][4] The most common measure of lipophilicity is the logarithm of the partition coefficient, logP.[4] This value represents the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[1]

A delicate balance of lipophilicity is essential for a successful drug candidate. While a certain degree of lipophilicity is necessary for the molecule to traverse cellular membranes, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[1] The "rule of five," a set of guidelines for predicting drug-likeness, suggests that a logP value not greater than 5 is desirable for orally administered drugs.[5][6]

For ionizable compounds, the distribution coefficient (logD) is a more physiologically relevant descriptor of lipophilicity as it is pH-dependent and accounts for the partitioning of all ionic species.[4][5][6]

Calculated Physicochemical Properties of 5-Bromo-4,6-dimethylpyridin-3-amine

While experimental determination provides the most accurate measure of a compound's physicochemical properties, computational methods offer a rapid and cost-effective means of prediction, particularly in the early stages of drug discovery.[7]

| Parameter | Predicted Value | Source |

| XlogP | 1.6 | PubChemLite[8] |

| pKa (most basic) | Not readily available |

Note: An experimental logP value for 5-Bromo-4,6-dimethylpyridin-3-amine is not publicly available. The XlogP is a computationally predicted value. Similarly, a predicted pKa value for this specific molecule is not readily found in public databases. However, based on its structure, the primary amine at the 3-position is expected to be the most basic center, with its pKa influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effects of the two methyl groups. The pyridine nitrogen will be significantly less basic due to the presence of the amino group.

Experimental Determination of logP: The Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for the experimental determination of logP.[4][5] It directly measures the partitioning of a compound between n-octanol and water.

Protocol: Shake-Flask logP Determination

-

Preparation of Pre-Saturated Solvents: Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously mixing equal volumes of the two solvents and allowing the phases to separate.

-

Stock Solution Preparation: Prepare a stock solution of the test compound (5-Bromo-4,6-dimethylpyridin-3-amine) in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[5]

-

Partitioning: In a suitable vessel, add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and pre-saturated water (or a suitable buffer for logD determination).

-

Equilibration: Vigorously shake the mixture for a fixed period to ensure that equilibrium is reached between the two phases.[3]

-

Phase Separation: Centrifuge the mixture to achieve complete separation of the n-octanol and aqueous layers.[3]

-

Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3]

-

Calculation: The logP is calculated using the following equation: logP = log10([Compound]octanol / [Compound]aqueous)

Workflow for Shake-Flask logP Determination

Caption: Workflow for the experimental determination of logP using the shake-flask method.

Understanding Ionization: The Acid Dissociation Constant (pKa)

The pKa is a measure of the strength of an acid in solution. For a drug molecule with acidic or basic functional groups, the pKa value determines the extent of its ionization at a given pH.[2] This is of paramount importance as the ionization state of a drug affects its solubility, permeability, and interaction with its biological target.[9] For instance, the charged (ionized) form of a drug is typically more water-soluble, while the neutral (unionized) form is more lipid-soluble and can more readily cross cell membranes.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of a compound.[9][10][11] The method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[9][11]

Protocol: Potentiometric pKa Determination

-

Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[10]

-

Sample Preparation: Dissolve a precise amount of the test compound (5-Bromo-4,6-dimethylpyridin-3-amine) in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM).[9][10] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[10]

-

Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[9][10]

-

Titration: Place the solution in a thermostatted vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte.[9][10]

-

Data Acquisition: Record the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve, which corresponds to the point where half of the compound has been neutralized.[11]

Workflow for Potentiometric pKa Determination

Caption: Workflow for the experimental determination of pKa using potentiometric titration.

Conclusion: Integrating Physicochemical Data for Informed Drug Design

The calculated logP and pKa values of 5-Bromo-4,6-dimethylpyridin-3-amine provide a foundational understanding of its likely behavior in a biological system. While computational predictions offer valuable initial insights, experimental verification through established methods like the shake-flask and potentiometric titration protocols detailed herein is crucial for confirming these properties. A thorough characterization of a compound's physicochemical profile empowers medicinal chemists to make data-driven decisions, ultimately enhancing the probability of success in the complex journey of drug discovery and development.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Box, K. J., & Comer, J. E. (2008). Development of Methods for the Determination of pKa Values. PMC. [Link]

-

Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]

-

Cambridge MedChem Consulting. LogP/D. [Link]

-

Ghafourian, T., & Barzegar-Jalali, M. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Modeling, 42(4), 815–823. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

CompuDrug. Pallas for WINDOWS predicting pKa, logP, logD values and metabolites of compounds. [Link]

-

Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. [Link]

-

Mettler Toledo. Acid Dissociation Constant by Potentiometric Titration. [Link]

-

Protocols.io. LogP / LogD shake-flask method. [Link]

-

Avdeef, A., Box, K. J., & Comer, J. E. (1995). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Pharmaceutical Research, 12(12), 1907–1914. [Link]

-

SciSpace. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

-

Işık, M., Bergazin, T. D., & Fox, T. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(1), 1-17. [Link]

-

Domainex. Shake Flask LogD. [Link]

-

ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. [Link]

-

University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

-

FooDB. Showing Compound Pyridine (FDB014733). [Link]

-

Pakistan Journal of Pharmaceutical Sciences. (2020). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. [Link]

-

PubChemLite. 5-bromo-4,6-dimethylpyridin-3-amine (C7H9BrN2). [Link]

-

Durrant Lab. logP - MolModa Documentation. [Link]

-

ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

Sources

- 1. logP - MolModa Documentation [durrantlab.pitt.edu]

- 2. pjps.pk [pjps.pk]

- 3. Shake Flask LogD | Domainex [domainex.co.uk]

- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. researchgate.net [researchgate.net]

- 6. LogD/LogP - Enamine [enamine.net]

- 7. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PubChemLite - 5-bromo-4,6-dimethylpyridin-3-amine (C7H9BrN2) [pubchemlite.lcsb.uni.lu]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling of 5-Bromo-4,6-dimethylpyridin-3-amine

Executive Summary

5-Bromo-4,6-dimethylpyridin-3-amine (CAS: Derivative of 1193-71-1) is a functionalized aminopyridine intermediate frequently employed as a scaffold in the synthesis of kinase inhibitors and heterocyclic drug candidates. Its solubility profile is governed by the interplay between the lipophilic bromine/methyl substituents and the hydrogen-bond-donating amine group.

This guide provides a technical analysis of its dissolution behavior in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH). While direct experimental datasheets for this specific isomer are rare in public literature, this document synthesizes physicochemical principles with data from structural analogs (e.g., 3-amino-4,6-dimethylpyridine) to establish authoritative handling protocols.

Key Solubility Insights:

-

DMSO: The preferred solvent for high-concentration stock solutions (Predicted >50 mg/mL).

-

Methanol: A viable secondary solvent for intermediate dilutions or reactions, though with lower saturation limits than DMSO.

-

Aqueous Media: Poor solubility expected due to the lipophilic 5-bromo and 4,6-dimethyl motifs; requires co-solvent or pH adjustment.

Physicochemical Profile & Solubility Prediction

To understand the solubility behavior, we must analyze the molecular properties that drive solvation in polar aprotic (DMSO) vs. polar protic (Methanol) solvents.

Structural Determinants

The molecule consists of a pyridine core substituted with:

-

3-Amino group: Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA).

-

5-Bromo atom: Significantly increases lipophilicity (LogP) and molecular weight compared to the parent aminopyridine.

-

4,6-Dimethyl groups: Provide steric bulk and further increase hydrophobicity.

Calculated Properties (Estimates based on SAR)

| Property | Estimated Value | Impact on Solubility |

| Molecular Formula | C₇H₉BrN₂ | MW ~201.07 g/mol |

| LogP (Octanol/Water) | ~1.8 – 2.2 | Moderate lipophilicity; favors organic solvents over water. |

| pKa (Ring Nitrogen) | ~3.5 – 4.5 | Electron-withdrawing Br reduces basicity (vs. 3-aminopyridine pKa ~6.0). Neutral in DMSO/MeOH. |

| H-Bond Donors | 1 (–NH₂) | Capable of H-bonding with DMSO oxygen and MeOH oxygen. |

| H-Bond Acceptors | 2 (Ring N, –NH₂) | Capable of accepting H-bonds from Methanol. |

Expert Insight: The addition of the bromine atom at position 5 breaks the symmetry and increases the "crystal lattice energy" potential, but the methyl groups at 4 and 6 create steric hindrance that may disrupt tight packing, potentially aiding solubility in organic solvents compared to flat, unsubstituted analogs.

Solvent Analysis: DMSO vs. Methanol

Dimethyl Sulfoxide (DMSO)[1][2]

-

Classification: Polar Aprotic.

-

Mechanism: DMSO acts as a powerful H-bond acceptor via its sulfonyl oxygen, interacting strongly with the 3-amino hydrogens of the target molecule. Its high dipole moment (3.96 D) effectively solvates the polarizable bromine atom.

-

Recommendation: Use for primary stock solutions (typically 10 mM to 100 mM).

-

Expected Solubility: High (>50 mg/mL).

Methanol (MeOH)

-

Classification: Polar Protic.

-

Mechanism: Methanol can both donate and accept hydrogen bonds. It solvates the amine group well but is less effective at stabilizing the hydrophobic bromo-dimethyl core compared to the highly polarizable DMSO.

-

Recommendation: Use for working dilutions , LC-MS sample preparation, or synthetic reactions where DMSO removal is difficult.

-

Expected Solubility: Moderate (10–30 mg/mL).

Experimental Protocols for Solubility Determination

Since batch-to-batch purity variations can affect saturation points, every new lot should be validated. Two protocols are provided: a rapid kinetic check and a rigorous thermodynamic measurement.

Workflow Diagram

The following diagram outlines the decision process for selecting and executing the correct solubility protocol.

Caption: Decision matrix for selecting Kinetic (screening) vs. Thermodynamic (gold standard) solubility protocols.

Protocol A: Kinetic Solubility (Visual "Dissolve-and-Watch")

Purpose: Rapidly confirm if a compound meets a threshold (e.g., 10 mM) for biological assays.

-

Weighing: Weigh 2.0 mg of 5-Bromo-4,6-dimethylpyridin-3-amine into a clear glass vial.

-

Solvent Addition: Add 100 µL of anhydrous DMSO.

-

Target Concentration: 20 mg/mL (~100 mM).

-

-

Agitation: Vortex vigorously for 60 seconds. If solid remains, sonicate for 5 minutes at ambient temperature.

-

Observation:

-

Clear: Solubility > 100 mM.[1] Proceed to use.

-

Cloudy/Solid: Add DMSO in 100 µL increments, vortexing between additions, until clear.

-

-

Calculation:

Protocol B: Thermodynamic Solubility (Shake-Flask Method)

Purpose: Determine the exact saturation point (Saturation Solubility,

-

Supersaturation: Add excess solid (approx. 50 mg) to 1.0 mL of solvent (DMSO or Methanol) in a chemically resistant vial (borosilicate glass).

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation or hygroscopic water absorption (critical for DMSO).

-

Agitate (orbital shaker) at 25°C ± 1°C for 24 to 48 hours .

-

-

Phase Separation:

-

Centrifuge at 10,000 rpm for 10 minutes OR filter through a 0.22 µm PTFE syringe filter (pre-saturated).

-

Note: Ensure the filter membrane is compatible with DMSO/MeOH. Nylon or PTFE are recommended.

-

-

Quantification (HPLC):

-

Dilute the supernatant 100-fold with mobile phase (e.g., Water/Acetonitrile) to bring it within the linear range of the detector.

-

Inject onto HPLC (C18 column, UV detection at 254 nm).

-

Compare peak area against a standard curve of known concentration.

-

Handling & Safety Considerations

Stability in Solution

-

Oxidation: Aminopyridines can be sensitive to oxidation over time. Store DMSO stocks at -20°C or -80°C, preferably under nitrogen/argon gas.

-

Freeze-Thaw: Repeated freeze-thaw cycles can induce precipitation. Aliquot stocks into single-use volumes.

-

Hygroscopicity: DMSO is highly hygroscopic. Absorbed water significantly reduces the solubility of lipophilic compounds like 5-Bromo-4,6-dimethylpyridin-3-amine. Always use anhydrous DMSO for stock preparation.

Safety (GHS Classification)

-

Hazards: Likely an Irritant (Skin/Eye) and potentially Toxic if swallowed (typical for halogenated aminopyridines).

-

PPE: Wear nitrile gloves, safety glasses, and a lab coat. Handle powder in a fume hood to avoid inhalation.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7060666, 5-bromo-4,6-dimethylpyridin-3-amine. Retrieved from [Link]

- Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for solubility protocols).

Sources

5-Bromo-4,6-dimethylpyridin-3-amine: A Linchpin Scaffold in Medicinal Chemistry

[1][2]

Executive Summary: The "Privileged" Pyridine

5-Bromo-4,6-dimethylpyridin-3-amine (CAS: 890092-29-2) is a high-value heterocyclic building block that has emerged as a critical scaffold in the development of epigenetic modulators (specifically EZH2 inhibitors ) and type II kinase inhibitors.[1][2]

Unlike simple pyridines, the 4,6-dimethyl substitution pattern confers unique steric and electronic properties. These methyl groups effectively "lock" the conformation of attached substituents (atropisomerism), improve metabolic stability by blocking common oxidation sites, and fill hydrophobic pockets within enzyme active sites (e.g., the SET domain of methyltransferases).

This guide details the synthetic utility, reactivity profile, and application of this scaffold in modern drug discovery.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Data |

| CAS Number | 890092-29-2 |

| IUPAC Name | 5-bromo-4,6-dimethylpyridin-3-amine |

| Molecular Formula | C |

| Molecular Weight | 201.06 g/mol |

| Physical State | Solid (typically off-white to pale yellow) |

| pKa (Predicted) | ~6.5 (Pyridine N), ~2.5 (Aniline N) |

| Key Functional Groups | C5-Bromide: Electrophile for cross-coupling.C3-Amine: Nucleophile/Directing group.C4,6-Methyls: Steric blockers.[1][2][3] |

Synthetic Utility & Reactivity Architecture

The molecule functions as a bifunctional divergency point . The C5-bromide and C3-amine allow for orthogonal functionalization.[1][2] The 4,6-dimethyl groups, while beneficial for potency, introduce steric hindrance that necessitates specific catalytic protocols.

The C5-Bromide: Cross-Coupling Under Steric Duress

The C5 position is flanked by the C4-methyl and C6-methyl groups.[1][2] This "ortho-ortho" disubstitution creates a sterically congested environment for Palladium catalysts.[1][2]

-

Challenge: Oxidative addition is slower; reductive elimination is faster. Standard bulky phosphine ligands (e.g., tBu

P) may fail due to excessive crowding. -

Solution: Use Buchwald precatalysts (e.g., XPhos Pd G3/G4) or bidentate ligands with smaller bite angles to facilitate the coupling of aryl boronic acids (Suzuki) or amines (Buchwald-Hartwig).

The C3-Amine: Heterocyclic Fusions

The C3-amine is a gateway to fused ring systems.[1][2]

-

Pyrazolo[3,4-b]pyridines: Diazotization followed by cyclization.[2]

-

Imidazo[1,2-a]pyridines: The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction utilizes the endocyclic nitrogen (N1) and the exocyclic amine (C3-NH

) to form fused imidazo-pyridines, a scaffold prevalent in kinase inhibitors.[1][2]

The EZH2 Connection: Pyridone Synthesis

In epigenetic drug discovery (e.g., Tazemetostat analogs), the 4,6-dimethyl-2-pyridone motif is crucial.[2] This building block can be converted to the pyridone core via:

-

Diazotization/Hydrolysis: Converting the 3-amine to a hydroxyl group (tautomerizing to the pyridone).

-

Oxidation: Direct oxidation of the pyridine nitrogen followed by rearrangement.

Visualizing the Synthetic Divergence

Figure 1: Divergent synthetic pathways from the 5-Bromo-4,6-dimethylpyridin-3-amine scaffold.

Experimental Protocols

Protocol A: Sterically Demanding Suzuki Coupling

Context: Installing an aryl group at C5 despite the steric hindrance of C4/C6 methyls.

Reagents:

-

Aryl Boronic Acid (1.5 equiv)[5]

-

Catalyst: Pd(dppf)Cl

·DCM (5 mol%) or XPhos Pd G3 (2 mol%) -

Base: K

PO

Procedure:

-

Charge: In a reaction vial, combine the amine, boronic acid, base, and catalyst.

-

Inert: Seal and purge with Nitrogen/Argon for 5 minutes.

-

Heat: Add degassed 1,4-Dioxane. Heat to 90–100°C for 4–12 hours.

-

Note: The high temperature is required to overcome the steric barrier of the methyl groups.

-

-

Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na

SO -

Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Protocol B: Diazotization to 4,6-Dimethyl-pyridone Derivative

Context: Converting the amine to a hydroxyl (pyridone tautomer) for EZH2 inhibitor synthesis.[1][2]

Reagents:

-

Sodium Nitrite (NaNO

, 1.2 equiv) -

Sulfuric Acid (H

SO

Procedure:

-

Dissolve: Suspend the amine in dilute H

SO -

Diazotize: Add NaNO

(aq. solution) dropwise, maintaining temp <5°C. Stir for 30 mins. -

Hydrolyze: Warm the solution to 80°C for 1 hour. Evolution of N

gas will be observed. -

Isolate: Neutralize carefully with NaHCO

to pH ~7. The pyridone product often precipitates; collect by filtration or extract with DCM.

Applications in Drug Discovery[6][7]

EZH2 Inhibitors (Epigenetics)

The 4,6-dimethyl-2-pyridone core is a pharmacophore found in Tazemetostat (EPZ-6438) and related compounds.[1][2]

-

Mechanism: The 4,6-dimethyl groups fill a specific hydrophobic pocket in the EZH2 enzyme, displacing the SAM cofactor or locking the inhibitor in a bioactive conformation.

-

Role of Scaffold: 5-Bromo-4,6-dimethylpyridin-3-amine serves as a precursor to these pyridones or as a "masked" equivalent used in early SAR (Structure-Activity Relationship) studies to probe the C5 vector.[1][2]

Kinase Inhibitors

The scaffold is used to synthesize Imidazo[1,2-a]pyridines via the GBB reaction.

References

-

PubChem. (n.d.). 5-bromo-4,6-dimethylpyridin-3-amine (Compound).[1][2][3][6][4][7][8] National Library of Medicine. Retrieved from [Link]

-

Knutson, S. K., et al. (2014). Durable tumor regression in genetically altered malignant rhabdoid tumors by inhibition of methyltransferase EZH2. Proceedings of the National Academy of Sciences (PNAS). (Describes Tazemetostat/EPZ-6438 chemistry). Retrieved from [Link]

-

Verma, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. MDPI Molecules. Retrieved from [Link]

Sources

- 1. 850892-12-5|5-Bromo-4-methylpyridin-3-amine|BLD Pharm [bldpharm.com]

- 2. 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine|lookchem [lookchem.com]

- 3. WO2012080284A2 - Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof - Google Patents [patents.google.com]

- 4. PubChemLite - C7H9BrN2 - Explore [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 914358-73-9|5-Bromo-2-methylpyridin-3-amine|BLD Pharm [bldpharm.com]

- 7. bldpharm.com.tr [bldpharm.com.tr]

- 8. file.leyan.com [file.leyan.com]

Technical Whitepaper: Safety, Handling, and Synthetic Utility of 5-Bromo-4,6-dimethylpyridin-3-amine in Kinase Inhibitor Development

Executive Summary

In modern fragment-based drug discovery (FBDD) and targeted oncology, highly functionalized pyridine derivatives serve as foundational scaffolds. 5-Bromo-4,6-dimethylpyridin-3-amine (CAS: 890092-29-2) is a critical building block utilized extensively in the synthesis of Abl tyrosine kinase inhibitors [4]. This whitepaper provides an in-depth technical analysis of the compound, bridging the gap between rigorous safety and handling protocols (SDS) and its strategic application in complex cross-coupling methodologies.

As a Senior Application Scientist, I have structured this guide to move beyond standard safety data sheets by detailing the causality behind its toxicological profile and the mechanistic rationale for its use in advanced synthetic workflows.

Physicochemical Profiling & Molecular Identification

Before handling any highly active pharmaceutical intermediate, it is imperative to understand its physicochemical properties. The dual orthogonal reactive sites (the C3-amine and C5-bromine) dictate both its synthetic utility and its hazard profile [3].

| Property | Value |

| Chemical Name | 5-Bromo-4,6-dimethylpyridin-3-amine |

| CAS Number | 890092-29-2 |

| Molecular Formula | C₇H₉BrN₂ |

| Molecular Weight | 201.06 g/mol |

| SMILES | CC1=C(C(=NC=C1N)C)Br |

| Appearance | Solid (typically off-white to pale yellow powder) |

Comprehensive Safety Data Sheet (SDS) & Hazard Mitigation

Standard SDS documents list hazards, but understanding the chemical causality behind these warnings is essential for designing self-validating safety systems in the laboratory.

GHS Classification & Toxicological Causality

According to verified supplier data [1][2], 5-Bromo-4,6-dimethylpyridin-3-amine triggers the following Global Harmonized System (GHS) classifications:

-

H302 / H303 (Harmful if swallowed): Pyridine derivatives are known to intercalate or disrupt cytochrome P450 enzymes in the liver. The lipophilicity introduced by the bromine atom and dimethyl groups enhances gastrointestinal absorption.

-

H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The basicity of the free C3-amine (pKa ~5-6) combined with the lipophilic pyridine ring facilitates rapid dermal and mucosal penetration. This leads to localized inflammation and protein denaturation upon contact.

-

H335 (May cause respiratory irritation): Fine particulate dust generated during the weighing of the solid free-base can easily deposit in the upper respiratory tract, causing acute basic irritation.

Self-Validating Handling Protocols

To ensure a closed-loop safety system, implement the following protocols:

-

Engineering Controls: Always handle the neat solid within a Class II Type A2 biological safety cabinet or a chemical fume hood with a face velocity >100 fpm. Validation: Verify the magnehelic gauge reads within the safe operational zone prior to opening the container.

-

Personal Protective Equipment (PPE): Wear standard nitrile gloves. Crucial Causality: If dissolving the compound in polar aprotic solvents like DMSO or DMF, double-gloving is mandatory . These solvents act as potent permeation enhancers, carrying the toxicant directly through standard single-layer nitrile and into the skin.

-

Decontamination: In the event of a spill, neutralize the area with a mildly acidic solution (e.g., 5% acetic acid) to convert the free base into a highly water-soluble, membrane-impermeable pyridinium salt, followed by copious washing with soap and water.

Strategic Role in Drug Development (Abl Kinase Inhibitors)

Why is this specific molecule so prevalent in patent literature for neurodegenerative diseases and hematopoietic malignancies [4]? The answer lies in its structural topology:

-

Hinge-Binding Motif: The pyridine nitrogen acts as a crucial hydrogen bond acceptor, anchoring the drug into the ATP-binding pocket of the Abl kinase.

-

Steric Conformation: The 4,6-dimethyl groups provide precise steric bulk. This forces the resulting inhibitor into a specific bioactive conformation, vastly increasing selectivity for Abl over off-target kinases like Src.

-

Orthogonal Reactivity: The C3-amine allows for rapid amide or urea coupling to extend into the solvent-exposed region, while the C5-bromine serves as a perfect handle for palladium-catalyzed cross-coupling (Suzuki/Buchwald) to access the hydrophobic pocket II.

Synthetic workflow of 5-Bromo-4,6-dimethylpyridin-3-amine in drug discovery.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The electron-rich nature of the 4,6-dimethylpyridin-3-amine ring makes the C5-bromine less reactive toward oxidative addition than a standard bromobenzene. Therefore, a highly active palladium catalyst system is required.

Step-by-Step Methodology

-

Reaction Setup: In a nitrogen-filled glovebox, charge a Schlenk flask with 5-bromo-4,6-dimethylpyridin-3-amine (1.0 eq), your chosen arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

-

Solvent Addition: Add degassed 1,4-dioxane/water (4:1 v/v). Causality: Water is absolutely essential here. It dissolves the inorganic base and facilitates the formation of the reactive arylboronate species, which is the actual nucleophile in the transmetalation step.

-

Heating & Monitoring: Seal the flask, remove it from the glovebox, and heat to 90°C for 12 hours. Validation: Monitor via LC-MS. The reaction is complete when the mass peak for the brominated starting material (m/z ~201/203) is fully consumed.

-

Workup: Cool to room temperature and partition between Ethyl Acetate (EtOAc) and water. Causality: Ensure the aqueous layer is slightly basic (pH > 8). If it is acidic, your pyridine product will protonate, become water-soluble, and be lost in the aqueous waste.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (DCM/MeOH gradient).

Downstream Biological Impact

Once synthesized, these derivatives act as potent inhibitors of aberrant c-Abl kinase, blocking downstream phosphorylation events critical for cancer cell survival and neurodegeneration [4].

Mechanism of action for Abl kinase inhibitors derived from the pyridine scaffold.

References

-

PubChemLite (Université du Luxembourg) - "5-bromo-4,6-dimethylpyridin-3-amine (C7H9BrN2)" URL: [Link]

- Google Patents - "WO2012080284A2 - Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof" URL

Technical Guide: Pharmacological & Synthetic Utility of 5-Bromo-4,6-dimethylpyridin-3-amine Scaffolds

[1][2]

Executive Summary

The 5-Bromo-4,6-dimethylpyridin-3-amine scaffold (CAS: 890092-29-2) represents a "privileged structure" in medicinal chemistry.[1][2] Its unique substitution pattern combines a reactive halogen handle (5-Br) for late-stage diversification, a hydrogen-bond donor (3-NH₂), and steric modulators (4,6-dimethyl) that restrict conformational rotation.[1][2] This guide explores its application in developing kinase inhibitors, antimicrobial agents, and tubulin polymerization inhibitors, providing validated protocols for its derivatization and biological assessment.[2]

Chemical Architecture & SAR Logic

The efficacy of this scaffold stems from its ability to address three critical challenges in drug design: Solubility , Selectivity , and Metabolic Stability .

Structural Activity Relationship (SAR) Analysis[2]

-

Position 3 (Amine): Acts as a critical H-bond donor.[1][2] In kinase inhibitors, this often interacts with the hinge region (e.g., Glu/Asp residues) of the ATP-binding pocket.[2] It also serves as a vector for cyclization into fused systems like imidazopyridines.[2]

-

Position 5 (Bromine): A versatile handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2] This allows the attachment of hydrophobic tails or heteroaryl groups to access the hydrophobic back-pocket of enzymes.[1][2]

-

Positions 4,6 (Methyl Groups):

-

Conformational Lock: The 4-methyl group induces an orthogonal twist when bulky groups are added at position 3 or 5, often improving selectivity by enforcing atropisomerism.[2]

-

Metabolic Blockade: Methylation at the 6-position blocks oxidative metabolism (N-oxidation or hydroxylation) common at the

-position of pyridines.[1][2]

-

Visualization: SAR & Derivatization Logic

The following diagram illustrates the functional potential of the scaffold sites.

Figure 1: Functional mapping of the 5-Bromo-4,6-dimethylpyridin-3-amine scaffold.[1][2]

Therapeutic Applications & Biological Activity[2][3][4][5][6][7][8]

Kinase Inhibition (Oncology)

Pyridin-3-amine derivatives are established scaffolds for Type I and Type II kinase inhibitors.[1][2]

-

Mechanism: The pyridine nitrogen and the 3-amino group form a bidentate H-bond motif with the kinase hinge region.[1][2] The 5-aryl derivatives (synthesized via Suzuki coupling) extend into the solvent-exposed region or the hydrophobic back-pocket.[1][2]

-

Target Specificity: Analogs have shown potency against VEGFR-2 (angiogenesis) and c-Met (metastasis).[1][2] The 4,6-dimethyl substitution is particularly effective in creating selectivity against homologous kinases by clashing with "gatekeeper" residues in smaller pockets.[2]

Antimicrobial & Biofilm Inhibition

Derivatives of this scaffold, particularly when cyclized into pyrazolo[3,4-b]pyridines , have demonstrated significant antibacterial activity.[2]

-

Data Point: N-acetylated derivatives have shown up to 91.95% inhibition of E. coli biofilm formation [1].[1][2]

-

Mechanism: Disruption of bacterial quorum sensing pathways, facilitated by the lipophilicity of the dimethyl-pyridine core which aids membrane penetration.[2]

Tubulin Polymerization Inhibition

Structurally related 4,6-dimethylpyridin-2-one derivatives (e.g., SKLB0533) act as colchicine-site binders.[1][2]

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a library of 5-aryl-4,6-dimethylpyridin-3-amines for SAR screening.[1][2] Validation: This protocol uses a phosphine-free catalyst system to minimize contamination in biological assays.[1][2]

Reagents:

-

Scaffold: 5-Bromo-4,6-dimethylpyridin-3-amine (1.0 eq)[1][2][3]

-

Boronic Acid: Arylboronic acid (1.2 eq)[2]

-

Base: K₂CO₃ (3.0 eq)[2]

Step-by-Step Procedure:

-

Preparation: In a nitrogen-purged reaction vial, combine the scaffold (100 mg, 0.5 mmol), arylboronic acid (0.6 mmol), and K₂CO₃ (207 mg, 1.5 mmol).

-

Solvation: Add degassed 1,4-dioxane (4 mL) and water (1 mL).

-

Catalysis: Add Pd(dppf)Cl₂ (20 mg). Seal the vial immediately.

-

Reaction: Heat to 90°C for 12 hours. Monitor by LC-MS (Target M+H).[1][2]

-

Workup: Cool to RT. Filter through a Celite pad.[2][3] Dilute with EtOAc (20 mL) and wash with brine.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: In Vitro Kinase Assay (VEGFR-2)

Objective: Determine IC50 values for synthesized analogs.

Methodology:

-

Enzyme Mix: Prepare recombinant VEGFR-2 kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Compound Addition: Dispense compounds (10-point dose-response, starting at 10 µM) into 384-well plates.

-

ATP Start: Add ATP (at Km, typically 10 µM) and substrate (Poly Glu:Tyr).[2]

-

Incubation: Incubate at 25°C for 60 minutes.

-

Detection: Use ADP-Glo™ Kinase Assay (Promega).[1][2] Read luminescence.

-

Analysis: Fit data to a sigmoidal dose-response equation:

[1][2]

Quantitative Data Summary (Representative)

The following table summarizes biological activity ranges for 4,6-dimethylpyridin-3-amine derivatives based on literature class behavior [1][3].

| Target / Assay | Derivative Class | Activity Metric | Value Range |

| VEGFR-2 (Kinase) | 5-Aryl-substituted | IC50 | 20 nM – 150 nM |

| HCT116 (Colorectal) | Tubulin Inhibitors | IC50 | 45 nM – 135 nM |

| E. coli Biofilm | N-acetylated | % Inhibition | > 90% (at 100 µM) |

| Clot Lysis | Pyridine-carboxamides | % Lysis | ~41% |

Synthetic Workflow Visualization

The following diagram outlines the divergent synthesis pathways starting from the 5-bromo scaffold.

Figure 2: Divergent synthetic pathways for library generation.

References

-

MDPI. (2017).[2] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [2]

-

European Journal of Medicinal Chemistry. (2019). Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors. PubMed.[2][4][5]

-

BenchChem. (2025).[2][6] Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. [2]

-

PubChem. (2024).[2][4] Compound Summary: 5-Bromo-4,6-dimethylpyridin-3-amine.[1][2][3][7][8] National Library of Medicine.[2] [2]

-

Google Patents. (2012).[2] WO2012080284A2 - Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof.

Sources

- 1. 850892-12-5|5-Bromo-4-methylpyridin-3-amine|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. WO2012080284A2 - Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof - Google Patents [patents.google.com]

- 4. 4,6-Dimethylpyridin-3-amine | C7H10N2 | CID 7060669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. (Thiazol-2-ylsulfanyl)-acetic acid ethyl ester,1249141-21-6 - LookChemical.com [lookchemical.com]

- 8. cacheby.com [cacheby.com]

Technical Guide: Structural Elucidation of 5-Bromo-4,6-dimethylpyridin-3-amine

Executive Summary

This technical guide outlines the rigorous methodology for the single-crystal X-ray diffraction (SC-XRD) analysis of 5-Bromo-4,6-dimethylpyridin-3-amine . As a polysubstituted pyridine derivative, this compound presents unique steric and electronic challenges—specifically the "ortho-effect" imposed by the 4,6-dimethyl groups on the amine and bromine substituents. This guide details the workflow from crystal growth to supramolecular analysis, emphasizing the handling of heavy-atom (Bromine) absorption and the elucidation of hydrogen-bonding networks in sterically congested scaffolds.

Part 1: Chemical Context & Structural Significance[1][2]

The Target Moiety

The subject compound is a dense functionalized scaffold used frequently in Fragment-Based Drug Discovery (FBDD). Its crystallographic analysis is critical for understanding:

-

Steric Attrition: How the 4-methyl group forces the 3-amino group out of the pyridine plane, affecting conjugation and pKa.

-

Halogen Bonding: The potential for the 5-Bromo substituent to act as a halogen bond donor (

-hole interaction) toward carbonyls in target proteins. -

Protonation Sites: Unambiguous assignment of the pyridine nitrogen versus the exocyclic amine as the primary H-bond acceptor.

Physicochemical Profile

| Parameter | Value / Characteristic | Crystallographic Implication |

| Formula | Z' usually 1 or 2; Space group likely | |

| Heavy Atom | Bromine (Z=35) | Significant X-ray absorption; requires rigorous correction. |

| H-Bond Donor | Potential for | |

| H-Bond Acceptor | Pyridine N (Pos 1) | Primary acceptor site. |

| Sterics | 4,6-Dimethyl | Restricts packing efficiency; may induce disorder.[1] |

Part 2: Crystallization Screening Strategy

Growing diffraction-quality crystals of aminopyridines requires balancing solubility with the nucleation rate. Due to the hydrophobic methyl/bromo groups and the polar amine/pyridine core, a polarity-gradient approach is required.

Solvent Selection Protocol

Do not rely on single solvents. The methyl groups increase solubility in non-polar media, while the amine requires polarity.

-

Primary System (Vapor Diffusion): Dissolve 20 mg in Methanol (MeOH) or Ethanol (EtOH) . Precipitant: Hexane or Diisopropyl ether .

-

Secondary System (Slow Evaporation): Ethyl Acetate/Heptane (1:1) .

Crystallization Workflow Visualization

Caption: Decision tree for crystallizing polysubstituted aminopyridines, prioritizing slow lattice formation to accommodate steric bulk.

Part 3: X-Ray Diffraction Data Acquisition

Instrumentation & Conditions

-

Source:

(-

Causality: Bromine absorbs strongly at Cu wavelengths, leading to systematic errors in intensity measurement. Mo radiation minimizes absorption (

) while maintaining sufficient resolution (

-

-

Temperature: 100 K (Cryostream).[3]

-

Necessity: Methyl groups (C4-Me, C6-Me) act as "rotors." At room temperature, thermal libration will smear electron density, making bond lengths inaccurate. Freezing rotation is mandatory.

-

Data Collection Strategy

-

Unit Cell Determination: Collect 3 runs of 12 frames. Index to check for metric symmetry.

-

Expectation: Monoclinic (

) is the most common space group for planar aromatics lacking chirality.

-

-

Strategy Optimization: Aim for 99.5% completeness with a redundancy > 4.

-

Why: High redundancy allows for better outlier rejection and more accurate absorption correction (SADABS/SCALE3 ABSPACK).

-

Part 4: Structure Solution & Refinement

The Heavy Atom Workflow

The presence of Bromine dominates the scattering. The standard Direct Methods (SHELXS) or Intrinsic Phasing (SHELXT) will locate the Br atom immediately.

-

Phasing: Run SHELXT. The Br atom will appear as the highest peak in the Q-peak list.

-

Absorption Correction: Apply multi-scan absorption correction.

-

Check: Look at

. If

-

-

Refinement (SHELXL):

-

Anisotropic Refinement: All non-hydrogen atoms (C, N, Br).

-

Hydrogen Placement:

-

Aromatic/Methyl H: Riding model (AFIX 43 for aromatic, AFIX 137 for methyls with torsion allowed).

-

Amine H:Do not use AFIX. Locate these in the difference Fourier map (

).

-

-

Validation: Refine the N-H bond distances with DFIX restraints (

) only if the density is ambiguous.

-

Refinement Logic Diagram

Caption: Step-by-step refinement pipeline emphasizing the critical absorption correction step required for brominated compounds.

Part 5: Supramolecular Analysis (The "Why")

Once the structure is solved, the analysis must move beyond coordinates to interaction topology . For 5-Bromo-4,6-dimethylpyridin-3-amine, investigate these specific motifs:

The Pyridine-Amine Synthon

The most robust interaction in aminopyridines is the formation of centrosymmetric dimers.

-

Prediction:

homodimer. -

Mechanism: The amino hydrogen (

) acts as the donor, and the pyridine nitrogen ( -

Steric Interference: Check if the 4-methyl group twists the amine group. If the torsion angle

deviates significantly from

Halogen Bonding (Type II)

Bromine is a polarizable halogen capable of acting as a Lewis acid (

-

Search Criteria: Measure angle

(where X is N or -

Validation: A "Type II" halogen bond requires an angle

. If

Quantitative Data Summary Table

Generate this table in your report after refinement.

| Parameter | Ideal Range | Structural Significance |

| R1 (all data) | < 0.05 (5%) | Indicates high-quality model fit.[5] |

| GoF (S) | 1.00 - 1.05 | Goodness of Fit; deviations indicate weighting errors. |

| C-N(amine) Bond | 1.35 - 1.38 | Shortening indicates conjugation with pyridine ring. |

| N(pyr)...N(amine) | 2.9 - 3.1 | Distance of the primary H-bond interaction. |

| Torsion (Me-C-C-N) | > 15° | Indicates steric crowding forcing non-planarity. |

Part 6: References

-

Müller, P. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Link

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

-

Desiraju, G. R. (2007). "Crystal Engineering: A Holistic View." Angewandte Chemie International Edition, 46(44), 8342-8356. (For Halogen Bonding analysis). Link

-

Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. (PLATON/CheckCIF protocols). Link

Sources

Application Notes and Protocols for the Scalable Synthesis of 5-Bromo-4,6-dimethylpyridin-3-amine

Introduction: The Strategic Importance of 5-Bromo-4,6-dimethylpyridin-3-amine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of highly functionalized heterocyclic scaffolds is a cornerstone of rational drug design. Among these, polysubstituted pyridines represent a class of privileged structures, lending themselves to a multitude of therapeutic applications. 5-Bromo-4,6-dimethylpyridin-3-amine is a key exemplar of such a building block, offering a unique combination of steric and electronic properties that are highly sought after by researchers, scientists, and drug development professionals. The presence of a bromine atom provides a versatile handle for a wide array of cross-coupling reactions, enabling the exploration of diverse chemical space. Concurrently, the amino group serves as a crucial pharmacophoric feature and a point for further derivatization. This document provides a comprehensive guide to a scalable and efficient synthesis of 5-Bromo-4,6-dimethylpyridin-3-amine, designed to be a self-validating system for producing high-purity material suitable for downstream applications in drug discovery and development.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of the target compound and key reagents is paramount for safe and effective synthesis.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Appearance |

| 5-Bromo-4,6-dimethylpyridin-3-amine | Not available | C₇H₉BrN₂ | 201.07 g/mol | Expected to be a solid |

| 4,6-Dimethylpyridin-3-amine | 1193-71-1 | C₇H₁₀N₂ | 122.17 g/mol | Colorless to pale yellow liquid or solid[1] |

| Bromine | 7726-95-6 | Br₂ | 159.81 g/mol | Reddish-brown fuming liquid |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 g/mol | Colorless volatile liquid |

Safety Precautions:

-

Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a solution of sodium thiosulfate ready for quenching any spills.

-

Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

-

4,6-Dimethylpyridin-3-amine: May be harmful if swallowed or in contact with skin. Standard laboratory safety precautions should be observed.

Scalable Synthesis Protocol: Direct Bromination of 4,6-Dimethylpyridin-3-amine

The most direct and scalable route to 5-Bromo-4,6-dimethylpyridin-3-amine is the electrophilic bromination of the commercially available 4,6-dimethylpyridin-3-amine. The amino group at the 3-position is a strong activating group, directing the incoming electrophile to the ortho (2- and 5-) and para (not available) positions. The methyl groups at the 4- and 6-positions provide steric hindrance around the 5-position, which can influence the regioselectivity of the reaction.

Reaction Scheme

Caption: Synthesis of 5-Bromo-4,6-dimethylpyridin-3-amine via direct bromination.

Experimental Protocol

This protocol is adapted from a similar transformation for a structural isomer and is optimized for scalability and high yield.[2]

Materials:

-

4,6-Dimethylpyridin-3-amine (1.0 eq.)

-

Bromine (1.05 eq.)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Reaction Setup: In a clean and dry three-necked round-bottom flask, dissolve 4,6-dimethylpyridin-3-amine (1.0 eq.) in anhydrous dichloromethane (10 mL per gram of starting material).

-

Cooling: Cool the solution to 0 °C using an ice-water bath with continuous stirring.

-

Addition of Bromine: In the dropping funnel, prepare a solution of bromine (1.05 eq.) in anhydrous dichloromethane (2 mL per gram of bromine). Add the bromine solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature is maintained below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add saturated aqueous sodium thiosulfate solution until the reddish-brown color of bromine disappears.

-

Work-up: Transfer the mixture to a separatory funnel and add saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 5 mL per gram of starting material).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 5-Bromo-4,6-dimethylpyridin-3-amine.

Process Optimization and Scale-Up Considerations

-

Temperature Control: Maintaining a low temperature during the bromine addition is critical to minimize the formation of di-brominated and other side products. For larger scale reactions, a jacketed reactor with a chiller is recommended.

-

Rate of Addition: Slow, controlled addition of the bromine solution is crucial to manage the exothermicity of the reaction and maintain regioselectivity.

-

Solvent Choice: Dichloromethane is a suitable solvent for this reaction. However, for large-scale production, alternative solvents with a better safety and environmental profile, such as 2-methyltetrahydrofuran, could be investigated.

-

Purification: While chromatography is effective for laboratory-scale purification, for industrial-scale production, crystallization is a more cost-effective and scalable method. A solvent screen should be performed to identify a suitable crystallization solvent system.

Characterization and Quality Control

The identity and purity of the synthesized 5-Bromo-4,6-dimethylpyridin-3-amine should be confirmed using standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure and regiochemistry of the product. The proton at the 2-position is expected to appear as a singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

-

MS (Mass Spectrometry): To determine the molecular weight and confirm the presence of bromine through its characteristic isotopic pattern.

-

HPLC (High-Performance Liquid Chromatography): To assess the purity of the final product.

Conclusion

The protocol detailed herein provides a robust and scalable method for the synthesis of 5-Bromo-4,6-dimethylpyridin-3-amine, a valuable building block for drug discovery. By leveraging the commercially available 4,6-dimethylpyridin-3-amine and a regioselective bromination strategy, researchers can efficiently produce this key intermediate in high purity. Careful control of reaction parameters, particularly temperature, is essential for achieving optimal results. The versatility of the bromo and amino functionalities in this compound opens up a vast array of possibilities for the synthesis of novel and biologically active molecules.

References

-

PubChem. (n.d.). 4,6-Dimethylpyridin-3-amine. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 4,6-DIMETHYLPYRIDIN-3-AMINE | CAS 1193-71-1. Retrieved from [Link]

Sources

Application Note: Optimized Buchwald-Hartwig Amination of 5-Bromo-4,6-dimethylpyridin-3-amine

Part 1: Strategic Analysis & Core Challenges

The Substrate Challenge

The target molecule, 5-Bromo-4,6-dimethylpyridin-3-amine , represents a "perfect storm" of difficulty for palladium-catalyzed cross-coupling. It is not merely a halopyridine; it is a sandwiched electrophile .

-

Steric Occlusion (The "Sandwich" Effect): The bromine atom at position 5 is flanked by methyl groups at positions 4 and 6. This creates a severe steric wall that inhibits the approach of the palladium catalyst during the oxidative addition step and, more critically, hinders the reductive elimination of the product. Standard ligands (BINAP, dppf, XPhos) will likely fail or result in stalled conversion.

-

Chemoselectivity (Self-Poisoning Risk): The molecule contains a free primary amine (-NH₂) at position 3. While less nucleophilic than alkyl amines, this group can coordinate to the Pd center (κ1-N binding), forming stable, non-productive complexes (catalyst resting states) that prevent the catalytic cycle from turning over.

-

Electronic Deactivation: The electron-rich nature of the amino-pyridine ring makes the C-Br bond less electrophilic compared to electron-deficient pyridines (e.g., 2-bromopyridine), further slowing oxidative addition.

The Solution: Third-Generation Ligand Design

To overcome the 4,6-dimethyl steric blockade, we must utilize Dialkylbiaryl Phosphine Ligands specifically engineered for extreme steric demand.

-

Primary Recommendation: tBuBrettPhos or AdBrettPhos .[1]

-

These ligands possess massive bulk that forces the Pd center into a mono-ligated species (L-Pd(0)), which is the active species required for oxidative addition into hindered halides.

-

They facilitate reductive elimination—the rate-determining step for hindered substrates—by "squeezing" the product out via steric pressure.

-

-

Catalyst Source: Palladacycle Precatalysts (Gen 3 or Gen 4) .[2]

-

Do not use Pd(OAc)2 or Pd2(dba)3 + Ligand if possible. The induction period allows the free amine (C3-NH₂) to sequester the Pd before the active catalyst forms.

-

Precatalysts (e.g., tBuBrettPhos Pd G4) release the active L-Pd(0) species immediately upon exposure to base, outcompeting the internal amine coordination.

-

Part 2: Decision Tree & Experimental Workflow

Ligand Selection Logic (DOT Visualization)

Caption: Ligand selection strategy based on the steric profile of the amine coupling partner.

Part 3: Detailed Protocols

Protocol A: Coupling with Primary Amines & Anilines (High Steric Demand)

Use this protocol for coupling the 5-Br substrate with benzylamines, anilines, or hindered primary amines.

Reagents:

-

Substrate: 5-Bromo-4,6-dimethylpyridin-3-amine (1.0 equiv)

-

Amine Partner: 1.2 – 1.5 equiv

-

Catalyst: tBuBrettPhos Pd G4 (2.0 – 5.0 mol%)

-

Alternative:Pd2(dba)3 (2 mol%) + tBuBrettPhos (4-8 mol%) (Only if G4 is unavailable)

-

-

Base: LHMDS (Lithium Hexamethyldisilazide), 1.0 M in THF (2.2 equiv)

-

Why LHMDS? It is a soluble, strong, non-nucleophilic base that minimizes competitive binding and is often superior for hindered substrates compared to alkoxides.

-

-

Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure:

-